molecular formula C6H7NO2 B187257 3-Azabicyclo[3.2.0]heptane-2,4-dione CAS No. 1122-09-4

3-Azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B187257
CAS No.: 1122-09-4
M. Wt: 125.13 g/mol
InChI Key: WXTZWJOCJKKBJR-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.0]heptane-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The exact mode of action of 3-Azabicyclo[32It is suggested that it may involve intramolecular proton transfer reactions . More detailed studies are required to elucidate the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The biochemical pathways affected by 3-Azabicyclo[32It is suggested that the compound could be involved in a broad array of substrates . The downstream effects of these pathways remain to be explored.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Azabicyclo[3.2.0]heptane-2,4-dione, it is relatively stable under normal use conditions . It should be handled carefully due to its organic nature and potential toxicity . It should be stored away from fire sources and oxidizing agents .

Properties

IUPAC Name

3-azabicyclo[3.2.0]heptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTZWJOCJKKBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326364, DTXSID80901485
Record name 3-azabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-09-4
Record name 1,2-Cyclobutanedicarboximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclobutanedicarboximide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-azabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-CYCLOBUTANEDICARBOXIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TFY3FFP86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common structural features of 3-azabicyclo[3.2.0]heptane-2,4-dione derivatives?

A1: this compound derivatives share a core structure consisting of a cyclobutane ring fused to a pyrrolidine ring, forming the bicyclic system. This system is further substituted at the 3-position, often with various functional groups. For instance, one study describes the synthesis of cis-1,3,5-trimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione, where the core structure is substituted with three methyl groups []. Another study investigates 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione, which features a 2,6-dioxopiperidine ring attached to the bicyclic core at the 3-position [].

Q2: How does the conformation of the this compound core structure vary with different substituents?

A2: The conformation of the bicyclic system can be influenced by the nature and position of substituents. In 1,5-Dichloro-3,6,6-triphenyl-3-azabicyclo[3.2.0]heptane-2,4-dione, the cyclobutane ring is non-planar, and the attached phenyl rings are oriented at specific angles relative to the cyclobutane mean plane []. This highlights the impact of bulky substituents on the overall conformation. Furthermore, the dihedral angle between the succinimide (pyrrolidine-2,4-dione) and cyclobutane rings can also vary, further demonstrating the conformational flexibility within this class of compounds.

Q3: What synthetic approaches are commonly employed to obtain this compound derivatives?

A3: One common synthetic route involves the photochemical cyclization of acrylimide derivatives. For example, N-methylmethacrylimide undergoes cyclization upon irradiation to yield cis-1,3,5-trimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione []. Another approach utilizes cis-1,2-cyclobutanedicarboxylic anhydride as a starting material, which reacts with ammonium acetate under microwave conditions to produce cis‐3‐Azabicyclo­[3.2.0]heptane‐2,4‐dione []. This highlights the versatility in synthetic strategies for accessing these compounds.

Q4: How do this compound derivatives interact in the solid state?

A4: Crystallographic studies reveal that intermolecular interactions play a significant role in the solid-state packing of these molecules. For instance, in the crystal structure of 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione, extensive C—H⋯O and N—H⋯O hydrogen bonds are observed between neighboring molecules []. These interactions contribute to the formation of infinite chains within the crystal lattice. Additionally, weak π-ring interactions involving the cyclobutane and pyrrolidine rings are also present, further influencing the packing arrangement.

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